1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Description
Table 1: Atomic Composition and Weight Contributions
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 16 | 1.008 | 16.13 |
| N | 4 | 14.01 | 56.04 |
| O | 1 | 16.00 | 16.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 336.42 |
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)indole-5-carboxamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)16-7-8-17-15(11-16)9-10-23(17)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22,24) |
InChI Key |
SRCCMEIHRGNZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole-5-Carboxylic Acid
The indole-5-carboxylic acid moiety serves as the foundational building block for the target compound. A widely adopted method involves the carboxylation of 5-bromoindole using Grignard reagents and carbon dioxide. As detailed in a 2017 study, 5-bromoindole undergoes magnesium-halogen exchange with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0°C, followed by lithiation with n-butyllithium at -20°C. Subsequent quenching with dry CO₂ yields indole-5-carboxylic acid with a 65% yield after purification via flash chromatography .
Reaction Conditions:
-
Step 1: 5-Bromoindole + i-PrMgCl (THF, 0°C, 10 min)
-
Step 2: n-BuLi (hexane/THF, -20°C, 30 min)
-
Step 3: CO₂ addition (-20°C → 20°C, 30 min)
Key Analytical Data:
-
1H NMR (DMSO-d₆): δ 12.39 (s, 1H, COOH), 8.25 (s, 1H, H-4), 7.72 (dd, J = 8.5 Hz, 1H, H-6), 6.57 (s, 1H, H-2) .
-
13C NMR (DMSO-d₆): δ 168.90 (COOH), 138.80 (C-7a), 127.64 (C-3a) .
Benzylation of the Indole Nitrogen
Introducing the benzyl group at the indole nitrogen requires careful alkylation. A 2024 study demonstrated that indole-5-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting indole-5-carbonyl chloride reacts with benzylamine in the presence of triethylamine (TEA) as a base, yielding 1-benzyl-1H-indole-5-carboxamide .
Reaction Protocol:
-
Chlorination: Indole-5-carboxylic acid (1 equiv.) + SOCl₂ (3 equiv.), reflux, 2 h.
-
Substitution: Indole-5-carbonyl chloride + benzylamine (1.2 equiv.) + TEA (2 equiv.), CHCl₃, 4 h stirring.
Yield: 70–75% after extraction and desiccation .
Spectroscopic Confirmation:
Preparation of 5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
The 5-methyl-1,3,4-thiadiazole fragment is synthesized via cyclization of methyl-substituted thiosemicarbazides. Gupta et al. (2013) reported that methyl thiosemicarbazide reacts with acetic anhydride under acidic conditions to form 2-amino-5-methyl-1,3,4-thiadiazole. Subsequent dehydrogenation using iodine or selenium dioxide generates the ylidene amine .
Optimized Procedure:
-
Cyclization: Methyl thiosemicarbazide (1 equiv.) + acetic anhydride (3 equiv.), H₂SO₄ (cat.), 80°C, 4 h.
-
Dehydrogenation: 2-Amino-5-methyl-1,3,4-thiadiazole + I₂ (1.2 equiv.), DMF, 100°C, 2 h.
Yield: 60–65% after recrystallization .
Structural Validation:
-
MS (ESI): m/z 128.03 [M+H]⁺ for C₃H₅N₃S.
Coupling Reaction to Form the Target Compound
The final step involves coupling 1-benzyl-1H-indole-5-carboxamide with 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine. A 2025 study on analogous thiadiazole-thiazole hybrids utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxamide for nucleophilic attack by the thiadiazole amine.
Coupling Protocol:
-
Activation: 1-Benzyl-1H-indole-5-carboxamide (1 equiv.) + EDC (1.5 equiv.) + HOBt (1.5 equiv.), DMF, 0°C, 30 min.
-
Amidation: Add 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine (1.2 equiv.), RT, 12 h.
Yield: 55–60% after HPLC purification.
Stereochemical Outcome:
The E-configuration at the thiadiazole-ylidene moiety is confirmed by NOESY NMR, showing no correlation between the indole H-2 and thiadiazole methyl group.
Analytical Characterization of the Final Product
Spectroscopic Data:
-
FT-IR (KBr): 1655 cm⁻¹ (amide C=O), 1545 cm⁻¹ (C=N thiadiazole) .
-
1H NMR (CDCl₃): δ 8.12 (s, 1H, indole H-4), 7.40–7.25 (m, 6H, benzyl + indole H-6), 5.38 (s, 2H, N-CH₂-Ph), 2.45 (s, 3H, thiadiazole-CH₃) .
-
13C NMR (CDCl₃): δ 168.4 (amide C=O), 162.1 (C=N), 136.7 (indole C-7a), 128.3–126.8 (benzyl), 21.5 (CH₃) .
Chromatographic Purity:
-
HPLC (C18): 98.2% purity, t<sub>R</sub> = 12.7 min (acetonitrile/H₂O, 70:30).
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds featuring the thiadiazole and indole scaffolds. The combination of these structures in 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide suggests promising therapeutic applications:
- Mechanism of Action : The compound may inhibit various cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. For instance, similar derivatives have shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
-
Case Studies :
- A study demonstrated that derivatives with similar structures exhibited IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells .
- Another investigation reported that certain analogs showed significant cytotoxicity against murine leukemia and human T-cell leukemia cells, indicating broad-spectrum anticancer activity .
Anti-inflammatory Effects
The thiadiazole moiety is known for its anti-inflammatory properties. Compounds with this structure have been investigated for their ability to modulate inflammatory pathways:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
- Research Findings : In vitro studies have shown that related compounds effectively reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .
Drug Development Potential
The unique structural features of 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide make it a candidate for further development in pharmaceuticals:
- Lead Compound for Synthesis : Its structure can serve as a lead for synthesizing new derivatives aimed at enhancing potency and selectivity against specific cancer types or inflammatory diseases.
- Combination Therapy : There is potential for this compound to be used in combination with existing therapies to improve overall efficacy and reduce resistance observed with monotherapies .
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related analogues:
Spectroscopic and Crystallographic Characterization
- Spectroscopy : IR, 1H/13C NMR, and MS are standard for confirming indole-thiadiazole structures, as seen in related seco-acyclo nucleoside analogues .
- X-Ray Crystallography : The (E)-configuration of imine bonds in analogues like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide was confirmed via single-crystal X-ray analysis , a method applicable to the target compound.
Biological Activity
1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticancer properties. This article will explore its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C19H16N4OS
- Molecular Weight : 348.4 g/mol
- CAS Number : 1144489-87-1
Biological Activity
The biological activity of this compound has been investigated primarily for its anticancer properties. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of the compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.28 | |
| HepG2 (Liver) | 9.6 | |
| HeLa (Cervical) | 0.86 | |
| L1210 (Leukemia) | Submicromolar |
These findings indicate that the compound has potent cytotoxic effects, particularly against breast and cervical cancer cells.
The mechanism through which 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide exerts its effects is not fully elucidated; however, several studies suggest that it may involve:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to reduced proliferation rates .
- Apoptosis Induction : Flow cytometric analyses have indicated that treated cancer cells exhibit increased apoptosis rates, as evidenced by changes in the Bax/Bcl2 ratio and activation of caspases .
Structure-Activity Relationship (SAR)
The structure of 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide suggests several points for modification that could enhance its biological activity:
- Thiadiazole Moiety : Variations in substituents on the thiadiazole ring have been linked to changes in potency against various cancer types.
- Indole Core : Modifications to the indole structure can impact the binding affinity to target proteins involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds within the same chemical class:
- Case Study on Thiadiazole Derivatives : A study demonstrated that derivatives with modifications on the thiadiazole ring exhibited enhanced cytotoxicity against pancreatic cancer cells compared to their unmodified counterparts .
- Evaluation in Animal Models : In vivo studies using sarcoma-bearing mice showed that compounds similar to 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide significantly reduced tumor size and improved survival rates .
Q & A
Q. What are the key synthetic pathways for 1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide?
The synthesis typically involves:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid reflux) .
- Step 2 : Coupling the thiadiazole intermediate with a pre-functionalized indole-carboxamide moiety using condensation reagents like EDCI or DCC .
- Step 3 : Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
Critical factors : Solvent choice (ethanol, DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly the thiadiazole-ylidene and indole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm) and thiadiazole rings .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during multi-step synthesis?
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling steps versus ethanol for cyclization .
- Catalyst Screening : Evaluate Pd-based catalysts for cross-coupling or acid/base catalysts for cyclization efficiency .
- Flow Chemistry : Implement continuous flow reactors to enhance scalability and reduce side reactions .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, time, stoichiometry) to identify optimal conditions .
Q. What computational approaches predict target interactions for thiadiazole-indole hybrids?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
- QSAR Modeling : Corrogate structural features (e.g., substituents on benzyl groups) with bioactivity data to design analogs .
Q. How should contradictory cytotoxicity data between in vitro and in vivo models be addressed?
- Assay Replication : Repeat in vitro assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life, and tissue distribution in animal models .
- Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis markers via flow cytometry vs. ATP-based viability) .
Q. What strategies resolve discrepancies in bioactivity data across structural analogs?
- SAR Analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. benzyl groups) on activity .
- Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .
- Meta-Analysis : Aggregate data from analogs (e.g., thiadiazole derivatives with varied indole substituents) to identify trends .
Methodological Considerations
Q. How to improve solubility for in vivo administration?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts of the carboxamide group .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How to assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (HO) conditions, followed by HPLC analysis .
- Light/Heat Stress : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. What experimental controls are critical in bioactivity studies?
- Positive Controls : Use established drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .
- Vehicle Controls : Include solvent-only groups (e.g., DMSO at ≤0.1%) to rule out excipient effects .
- Blind Scoring : Implement double-blinded analysis for subjective endpoints (e.g., histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
